N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-({6-[(Carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzodioxole moiety, a quinazolinone core, a carbamoylmethyl sulfanyl substituent, and a benzamide linkage. This article provides a detailed comparison of Compound A with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O7S/c28-24(32)12-39-27-30-19-9-23-22(37-14-38-23)8-18(19)26(34)31(27)11-15-1-4-17(5-2-15)25(33)29-10-16-3-6-20-21(7-16)36-13-35-20/h1-9H,10-14H2,(H2,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMDPORJKPLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)N)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, acids, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analysis of Compound A
Compound A comprises:
- Benzodioxole group : A fused aromatic system with electron-rich oxygen atoms, enhancing solubility and enabling π-π interactions .
- Quinazolinone core: A heterocyclic scaffold known for kinase inhibition and antitumor activity .
- Benzamide linkage : A rigid spacer facilitating molecular recognition in protein binding .
Comparison with Similar Compounds
Structural Analogues
3.1.1. N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides
- Structure : Features a cyclohexadiene core with sulfonyl and benzamide groups (C₂₂H₁₈ClN₃O₄S₂) .
- The sulfonyl group enhances electron-withdrawing effects compared to Compound A’s sulfanyl linkage.
- Implications : Lower hydrophilicity (logP ~3.2) compared to Compound A (predicted logP ~2.8) due to reduced polar surface area .
3.1.2. N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[6-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
- Structure : Nearly identical to Compound A , but replaces the carbamoylmethyl group with a 2-methoxyphenyl carbamoyl substituent (C₃₄H₂₈N₄O₈S) .
Physicochemical Properties
Notes:
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety linked to a quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 582.6248 g/mol. The structure includes several functional groups that may contribute to its biological activity.
Anticancer Potential
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in tumor growth and metastasis.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties, particularly against certain bacterial strains. The exact mechanism is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Mechanistic Insights
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and survival.
- Receptor Interaction : It could interact with specific receptors involved in cellular signaling pathways, modulating their activity.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may promote oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at low concentrations. |
| Study 2 | Examined antimicrobial properties against E. coli; demonstrated effective inhibition at varying concentrations. |
| Study 3 | Explored the compound's interaction with protein kinases; identified potential targets involved in cellular signaling pathways. |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including quinazoline core formation, functional group introduction (e.g., sulfanyl, benzodioxole), and coupling reactions. Key steps include:
- Quinazoline Core Assembly : Cyclocondensation under reflux with catalysts like acetic acid .
- Sulfanyl Group Incorporation : Thiol-ene "click" chemistry under inert atmospheres to prevent oxidation .
- Final Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
Optimization Tips : - Purify intermediates via column chromatography (e.g., SiO₂, gradient elution with cyclohexane/EtOAc) .
- Monitor reaction progress using TLC or HPLC to isolate high-purity fractions .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry (e.g., benzodioxole protons at δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 681.74 for C₃₁H₃₁N₅O₉S₂) .
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹ for amides) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- pH Stability : Test solubility in DMSO/PBS buffers; instability observed below pH 5 due to sulfanyl group oxidation .
- Monitor degradation via HPLC-UV at 254 nm over 30 days .
Advanced Research Questions
Q. How can computational methods resolve contradictions in SAR studies for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors for anticonvulsant activity) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with bioactivity using Gaussian-based DFT calculations .
- Meta-Analysis : Compare bioassay data (e.g., IC₅₀ variability) by normalizing cell-line models (HEK293 vs. CHO) .
Q. What strategies address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., quinazoline C7-CH₂ vs. benzodioxole protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace ambiguous carbons .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cis vs. trans amide conformers) .
Q. How can metabolic stability be enhanced without compromising target affinity?
- Methodological Answer :
- ProDrug Design : Introduce ester moieties at the sulfanyl group to reduce first-pass metabolism .
- Cytochrome P450 Inhibition Assays : Test CYP3A4/2D6 interactions using liver microsomes; replace –CH₃ with –CF₃ to block oxidative sites .
- LogP Optimization : Adjust lipophilicity via substituents (e.g., –OCH₃ to –CH₂CH₃) to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
